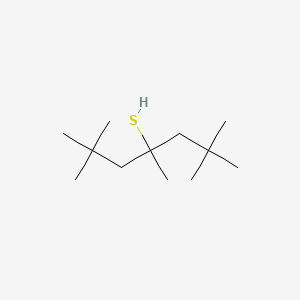

2,2,4,6,6-Pentamethylheptane-4-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

93002-38-1 |

|---|---|

Molecular Formula |

C12H26S |

Molecular Weight |

202.4 g/mol |

IUPAC Name |

2,2,4,6,6-pentamethylheptane-4-thiol |

InChI |

InChI=1S/C12H26S/c1-10(2,3)8-12(7,13)9-11(4,5)6/h13H,8-9H2,1-7H3 |

InChI Key |

CXUHLUIXDGOURI-UHFFFAOYSA-N |

SMILES |

CC(C)(C)CC(C)(CC(C)(C)C)S |

Canonical SMILES |

CC(C)(C)CC(C)(CC(C)(C)C)S |

Other CAS No. |

93002-38-1 |

Origin of Product |

United States |

Foundational & Exploratory

tert-dodecyl mercaptan isomer structure and stability

An In-depth Technical Guide to the Isomeric Structure and Stability of tert-Dodecyl Mercaptan

Abstract

Tert-dodecyl mercaptan (TDM) is a cornerstone of industrial polymer chemistry, primarily serving as a chain transfer agent to control molecular weight in free-radical polymerization processes. Far from being a single molecular entity, commercial TDM is a complex mixture of highly branched C12 thiol isomers. This guide, intended for researchers, chemists, and drug development professionals, provides a detailed exploration of the origins of TDM's isomeric complexity, the structural characteristics of its components, and the fundamental thermodynamic principles governing their relative stability. We will delve into the computational and experimental methodologies used to characterize this material, providing both field-proven insights and the causal, scientific reasoning behind these analytical choices.

The Isomeric Landscape of tert-Dodecyl Mercaptan: A Consequence of Synthesis

The complex isomeric nature of tert-dodecyl mercaptan is not a matter of choice but an inescapable outcome of its industrial synthesis. The process begins not with a C12 precursor, but with a C3 building block: propylene.

The Propylene Tetramer Precursor

Commercial TDM is produced via the acid-catalyzed oligomerization of propylene, which yields a mixture of branched olefins known as a propylene tetramer or dodecene.[1] This "tetramer" is itself a complex mixture of C12 alkenes with varying degrees of branching and different double bond positions.[1][2] The catalyst, typically a solid phosphoric acid (SPA) or a zeolite, influences the specific distribution of these isomers.[2][3] This initial complexity in the C12 carbon skeleton is the primary determinant of the final TDM isomer distribution.

Hydrothiolation: Formation of the Thiol

The dodecylene isomer mixture is then reacted with hydrogen sulfide (H₂S) in the presence of an acid catalyst, such as aluminum trichloride or boron trifluoride.[4][5] This reaction, a Markovnikov addition across the double bonds, introduces the thiol (-SH) group. The proton (H⁺) adds to the less substituted carbon of the double bond, while the hydrosulfide anion (SH⁻) adds to the more substituted carbon, resulting in a tertiary thiol. This ensures the "tert-" designation in tert-dodecyl mercaptan.

The entire synthesis pathway dictates the final product's nature: a collection of C12H25SH isomers where the C12H25- group is a highly branched, tertiary alkyl group.

Caption: Synthesis of TDM from propylene feedstock.

Thermodynamic Stability of TDM Isomers

The thermodynamic stability of a molecule refers to its intrinsic potential energy content. For a set of isomers, the most stable isomer is the one with the lowest standard enthalpy of formation (ΔfH⦵).[6][7] While specific experimental thermochemical data for individual TDM isomers is scarce, the principles governing their stability can be understood by examining their alkane analogues.

The Branching Effect: A Paradigm of Stability

A foundational principle in organic chemistry states that for a given molecular formula, a branched alkane is generally more thermodynamically stable than its straight-chain (n-alkane) isomer.[6][8] This is evidenced by their heats of formation; more stable isomers have less negative (or more positive) heats of combustion, indicating they contained less potential energy to begin with.[8] For example, highly branched isooctane (2,2,4-trimethylpentane) is significantly more stable than n-octane.

The historical explanation for this phenomenon often invoked steric hindrance, suggesting that branching was destabilizing. However, modern computational and experimental evidence has overturned this notion. The increased stability of branched alkanes is primarily due to stabilizing electronic effects.[4][9] Key factors include:

-

Electron Correlation: Enhanced stabilizing interactions between electrons in 1,3-alkyl groups (termed "protobranching").[4][10][11]

-

Hyperconjugation and Delocalization: Stabilizing geminal σ→σ* orbital interactions that are more numerous in branched structures.[9]

-

Intramolecular Dispersion Forces: Attractive van der Waals forces between non-bonded atoms in a compact, branched structure.

These principles, established for alkanes, directly apply to the C12 alkyl backbones of TDM isomers. Therefore, TDM isomers with more highly branched and compact carbon skeletons are predicted to be more thermodynamically stable than less branched isomers.

Quantitative Stability Data for Alkane Isomers

High-level computational studies provide benchmark thermochemical data that illustrate the magnitude of branching stabilization.

| Isomer (C8H18) | Structure | Standard Enthalpy of Formation (ΔfH⦵₂₉₈ₖ) (kJ/mol) | Relative Stability (kJ/mol) |

| n-Octane | Linear | -208.4 | 0 (Reference) |

| 2-Methylheptane | Branched | -214.3 | -5.9 |

| 2,2,4-Trimethylpentane (Isooctane) | Highly Branched | -224.1 | -15.7 |

| Table compiled from data reported in benchmark computational studies.[12] |

This quantitative data clearly demonstrates that increased branching leads to a more negative enthalpy of formation, and thus, greater thermodynamic stability.

Computational Workflow for Stability Prediction

Modern computational chemistry offers a robust, self-validating system for predicting the relative stability of isomers. Density Functional Theory (DFT) is a powerful tool for this purpose.

Caption: A typical DFT workflow for isomer stability analysis.

This workflow provides a systematic and verifiable method for ranking isomer stability. The geometry optimization finds the most stable 3D arrangement of the molecule, and the frequency calculation confirms it is a true energy minimum.[6] Finally, a high-accuracy energy calculation provides the data needed to compute the standard enthalpy of formation.

Experimental Characterization and Analysis

Due to the chemical similarity and boiling point overlap of the various isomers, their separation and quantification require high-resolution analytical techniques.

Gas Chromatography (GC): The Gold Standard

Gas chromatography is the premier technique for analyzing TDM.[13] A sample is vaporized and passed through a long capillary column, and the isomers are separated based on their differential interactions with the column's stationary phase.

-

High-Resolution Separation: Specialized capillary columns provide the necessary resolving power to separate many of the closely-eluting branched isomers.

-

Sulfur-Selective Detection: While a standard Flame Ionization Detector (FID) can be used, a Dual-Plasma Sulfur Chemiluminescence Detector (DP-SCD) offers superior performance.[14] This detector is highly selective for sulfur-containing compounds, eliminating interference from co-eluting hydrocarbons (residual dodecylene) and providing an equi-molar response that simplifies quantification.

-

Mass Spectrometry (MS) Identification: Coupling GC with a Mass Spectrometer (GC-MS) allows for the identification of individual isomers by analyzing their fragmentation patterns.[5][15]

Protocol: Isomer Separation and Quantification by GC-SCD

The following protocol outlines a standard methodology for the analysis of TDM isomers.

Objective: To separate, identify, and quantify the isomeric components of a commercial tert-dodecyl mercaptan sample.

Instrumentation:

-

Gas Chromatograph (GC) with a Low Thermal Mass (LTM) column module for rapid temperature programming.[14]

-

Dual-Plasma Sulfur Chemiluminescence Detector (DP-SCD).

-

Autosampler for precise injection.

-

Data acquisition and processing software.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the TDM sample in a suitable solvent (e.g., isooctane) at a concentration of approximately 1000 ppm (v/v).

-

Create a series of calibration standards by serial dilution of the stock solution (e.g., 1, 10, 50, 100, 500 ppm).

-

-

GC-SCD Operating Conditions:

-

Injection: 1 µL, split mode (e.g., 50:1 split ratio).

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A suitable capillary column for hydrocarbon analysis (e.g., 30m x 0.25mm ID, 0.25µm film thickness).

-

Oven Program:

-

Initial Temperature: 150 °C, hold for 0.5 minutes.

-

Ramp: Increase at 20 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 2 minutes. (Note: This program is a starting point and must be optimized for the specific column and sample).

-

-

SCD Detector Conditions: Set temperatures, pressures, and gas flows according to manufacturer recommendations to ensure optimal sensitivity and linearity.

-

-

Data Acquisition and Analysis:

-

Inject the calibration standards in order of increasing concentration to build a calibration curve.

-

Inject the prepared TDM sample.

-

Integrate the area of all resolved isomer peaks in the chromatograms.

-

Identify major isomers by comparing retention times to known standards or by using GC-MS in a separate run.

-

Quantify the concentration of individual or total isomers in the sample by comparing their peak areas to the calibration curve. The linear response of the SCD across a wide dynamic range is crucial for accuracy.[13][14]

-

Conclusion

Tert-dodecyl mercaptan is a fundamentally complex material whose isomeric composition is a direct consequence of its synthesis from propylene. The structure of TDM is best described as a pool of highly branched tertiary C12 thiols. The thermodynamic stability of these isomers is not governed by steric hindrance, but rather by stabilizing electronic and intramolecular forces that favor more compact, branched structures. This understanding is critical for professionals who rely on the performance of TDM, as the distribution of these isomers can influence its reactivity and effectiveness as a chain transfer agent. High-resolution gas chromatography, particularly when paired with sulfur-selective detectors, provides the necessary analytical power to characterize this intricate and industrially vital chemical product.

References

-

Chen, B., & Manz, T. A. (2010). Density Functional Steric Analysis of Linear and Branched Alkanes. The Journal of Physical Chemistry A, 114(49), 12978–12986. [Link]

-

Mo, Y., Wu, W., Song, L., Lin, M., Zhang, Q., & Gao, J. (2004). Origin of Stability in Branched Alkanes. Angewandte Chemie International Edition, 43(15), 1986-1990. [Link]

-

Karton, A., Tarnopolsky, A., Lamère, J.-F., Schatz, G. C., & Martin, J. M. L. (2009). Benchmark thermochemistry of the CnH2n+2 alkane isomers (n=2–8) and performance of DFT and composite ab initio methods for dispersion-driven isomeric equilibria. arXiv preprint arXiv:0905.3271. [Link]

-

Analytice. (n.d.). Tert-dodecyl mercaptan (mixture of isomers) - AIR analysis. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Relative Stability of Acyclic Alkanes. Retrieved from [Link]

-

Ataman Kimya. (n.d.). TERTIARY DODECYL MERCAPTAN (TDM). Retrieved from [Link]

-

Li, Y., Yan, B., & Su, H. (2021). Insights into Dodecenes Produced from Olefin Oligomerization Based on Two-Dimensional Gas Chromatography–Photoionization–Time of Flight Mass Spectrometry and Multivariate Statistics. ACS Omega, 6(46), 31053–31061. [Link]

-

PubChem. (n.d.). 1-Dodecene. National Center for Biotechnology Information. Retrieved from [Link]

-

Analytice. (n.d.). tert-Dodecanethiol (tert-Dodecyl mercaptan) - WATER analysis. Retrieved from [Link]

-

Chan, W., & Lee, H. K. (2008). The determination of tertiary dodecyl mercaptan by low thermal mass gas chromatography-dual plasma sulfur chemiluminescence detection. Journal of Chromatographic Science, 46(8), 665–670. [Link]

-

ResearchGate. (2021). Insights into Dodecenes Produced from Olefin Oligomerization Based on Two-Dimensional Gas Chromatography–Photoionization–Time of Flight Mass Spectrometry and Multivariate Statistics. Retrieved from [Link]

-

LookChem. (n.d.). TERTIARY DODECYL MERCAPTAN. Retrieved from [Link]

-

McKee, W. C., & Schleyer, P. v. R. (2013). Correlation effects on the relative stabilities of alkanes. Journal of the American Chemical Society, 135(36), 13444–13452. [Link]

-

Nguyen, H. D. (2024). Structural prediction of carbon cluster isomers with machine-learning potential. Communications in Physics, 34(3), 261-267. [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Dodecene. NIST Chemistry WebBook. Retrieved from [Link]

-

Good, W. D., & DePrater, B. L. (1966). Enthalpies of combustion and formation of the 1-alkanethiols. The methylene increment to the enthalpy of formation. [Hexane-, heptane-, and decanethiol]. Journal of Physical Chemistry, 70(10), 3206-3209. [Link]

-

Wikipedia. (n.d.). 1-Dodecene. Retrieved from [Link]

-

McKee, W. C., & Schleyer, P. v. R. (2013). Correlation effects on the relative stabilities of alkanes. Journal of the American Chemical Society, 135(36), 13444–13452. [Link]

-

ResearchGate. (2018). The ten most stable isomers of the C12²⁺. Retrieved from [Link]

-

Leal, J. P., & Monte, M. J. S. (2010). Standard enthalpies of formation of Li, Na, K, and Cs thiolates. Journal of Thermal Analysis and Calorimetry, 102(2), 701-706. [Link]

-

Wikipedia. (n.d.). Standard enthalpy of formation. Retrieved from [Link]

-

ResearchGate. (2002). GC-MS of polyethylene and polypropylene thermal cracking products. Retrieved from [Link]

-

Janex. (n.d.). Propylene Tetramer (PTM). Retrieved from [Link]

-

ResearchGate. (2019). Three examples of propylene tetramer structure. Retrieved from [Link]

-

Blanco, E., et al. (2020). Characterization of products from the chemical removal of thiol in hydrocarbon streams using DART-MS and NMR spectroscopy. New Journal of Chemistry, 44(33), 14144-14152. [Link]

-

Lauer, A., et al. (2024). Advancing Quantitative 31P NMR Spectroscopy for Reliable Thiol Group Analysis. ACS Measurement Science Au, 4(1), 1-8. [Link]

-

Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. Retrieved from [Link]

-

Al-Sha'alan, N. H. (2023). Enthalpy of Formation of Polycyclic Aromatic Hydrocarbons and Heterocyclic Aromatic Compounds. ACS Omega, 8(3), 3241-3253. [Link]

-

Agilent Technologies. (n.d.). The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS. Retrieved from [Link]

-

Kim, Y. S., & Lee, D. H. (1995). A 13 C NMR Determination for Monomer Compositions in Ethylene–Propylene Copolymers, Ethylene–Propylene–Butene-1, and Elthy. Polymer Journal, 27(4), 349-356. [Link]

-

Davidowski, S. K., et al. (n.d.). NMR Characterization of Ionicity and Transport Properties for a Series of Diethylmethylamine Based Protic Ionic Liquids. Arizona State University. Retrieved from [Link]

Sources

- 1. Propylene Tetramer (PTM) | Janex [janex.ch]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Tert-dodecyl mercaptan (mixture of isomers) - AIR analysis - Analytice [analytice.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]

- 8. Relative Stability of Acyclic Alkanes | OpenOChem Learn [learn.openochem.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Correlation effects on the relative stabilities of alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [0905.3271] Benchmark thermochemistry of the C_nH_{2n+2} alkane isomers (n=2--8) and performance of DFT and composite ab initio methods for dispersion-driven isomeric equilibria [arxiv.org]

- 13. atamankimya.com [atamankimya.com]

- 14. The determination of tertiary dodecyl mercaptan by low thermal mass gas chromatography-dual plasma sulfur chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tert-Dodecanethiol (tert-Dodecyl mercaptan) - WATER analysis - Analytice [analytice.com]

Physicochemical Profiling & Application Mechanics of Branched C12 Thiols

Topic: Physicochemical Properties of Branched C12 Thiols (tert-Dodecyl Mercaptan) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Isomer Advantage

In the landscape of organosulfur chemistry, branched C12 thiols —predominantly represented by tert-dodecyl mercaptan (TDM) —occupy a critical functional niche distinct from their linear counterparts (n-dodecanethiol). While linear thiols are prized for their ability to form crystalline Self-Assembled Monolayers (SAMs), branched C12 thiols are the industrial and research standard for kinetic control .

Their complex isomeric composition (a mixture of highly branched C10–C13 structures) creates a "steric shield" around the sulfhydryl group. This steric bulk lowers the acidity of the thiol proton and modulates reactivity, making TDM an ideal Chain Transfer Agent (CTA) in radical polymerization and a stabilizing ligand in colloidal nanotechnology. This guide dissects the physicochemical properties, mechanistic behaviors, and characterization protocols of TDM.

Molecular Architecture: The "Mixture" as a Feature

Unlike n-dodecanethiol, which is a single discrete molecule, commercial TDM is a complex mixture produced via the acid-catalyzed addition of hydrogen sulfide to propylene tetramer or isobutylene trimer.

-

Isomeric Complexity: A typical TDM sample contains >100 isomers.[1] The sulfur atom is attached to a tertiary carbon, surrounded by bulky alkyl groups.

-

Steric Consequence: The tertiary attachment site significantly reduces the nucleophilicity of the sulfur atom in sterically demanding environments and suppresses the formation of disulfide bridges compared to primary thiols.

Comparative Topology

| Feature | n-Dodecanethiol (Linear) | tert-Dodecyl Mercaptan (Branched) |

| Structure | Unbranched chain ( | Highly branched mixture ( |

| Thiol Type | Primary ( | Tertiary ( |

| Packing | Crystalline, dense (All-trans) | Amorphous, liquid-like (Steric cones) |

| Acidity (pKa) | ~10.5 (More acidic) | ~11–12 (Less acidic due to +I effect) |

| Oxidation | Rapidly forms disulfides | Resistant to oxidation (Steric protection) |

Physicochemical Atlas

The following data aggregates standard values for commercial TDM (isomer mixture). Researchers must note that exact values vary slightly by batch composition.

Table 1: Core Physical Constants

| Property | Value / Range | Technical Note |

| Molecular Weight | 202.40 g/mol | Average for C12 isomers.[2] |

| Physical State | Colorless to pale yellow liquid | Distinctive "skunky" or repulsive odor.[3] |

| Boiling Point | 227–248 °C | Broad range reflects isomeric mixture. |

| Density | 0.858 g/cm³ (at 20 °C) | Slightly less dense than water. |

| Vapor Pressure | ~0.03 mbar (at 20 °C) | Low volatility reduces inhalation risk vs lower thiols. |

| Viscosity | ~36 mPa·s (at 20 °C) | Higher than linear analogs due to entanglement. |

| Flash Point | ~96–98 °C | Closed cup; combustible. |

| Solubility (Water) | Insoluble (< 1 mg/L) | Hydrophobic hydration shell is energetically unfavorable. |

| Solubility (Organic) | Soluble | Miscible with styrene, acetone, hexane, alcohols. |

| LogP (Oct/Water) | ~7.43 (Estimated) | Indicates high lipophilicity/membrane permeability. |

Mechanistic Functionality[7]

A. Radical Polymerization: The Chain Transfer Mechanism

In the synthesis of Styrene-Butadiene Rubber (SBR) and ABS latex, TDM acts as a molecular weight regulator. Its branched structure ensures a low chain transfer constant (

Mechanism: The growing polymer radical (

Figure 1: The Chain Transfer cycle. TDM donates a hydrogen to "kill" the growing chain, generating a thiyl radical that starts a new chain, effectively regulating molecular weight distribution.

B. Surface Chemistry: Steric Control in SAMs

When used in Self-Assembled Monolayers (SAMs) on gold (

-

Result: A "liquid-like" disordered monolayer.

-

Application: This disorder is exploited to create spaced interfaces (preventing protein non-specific binding by steric entropy) or to stabilize quantum dots (ligand exchange) where high crystallinity would cause aggregation.

Figure 2: Comparative adsorption topology. TDM forms disordered layers due to the steric cone of the tertiary alkyl group, contrasting with the crystalline packing of linear thiols.

Experimental Protocols

Protocol A: Determination of Thiol Content (Iodometric Titration)

Objective: Quantify the purity of a TDM sample.

Principle: Iodine (

Reagents:

-

0.1 N Iodine solution (Standardized).

-

Starch indicator solution (1% w/v).

-

Ethanol or Isopropanol (Solvent).

Workflow:

-

Weighing: Accurately weigh ~0.3 g of TDM into a 250 mL Erlenmeyer flask.

-

Solubilization: Add 50 mL of ethanol. Swirl to dissolve (TDM is hydrophobic).

-

Titration: Add 2 mL of starch indicator. Titrate with 0.1 N Iodine solution.

-

Endpoint: The solution turns from colorless to a persistent blue/violet.

-

Calculation:

(Where 33.07 is the eq.[4] wt. of SH group).

Self-Validating Check: If the blue color fades within 30 seconds, the oxidation is incomplete or the sample contains reducing impurities. Continue titrating until stability is reached.

Protocol B: Isomer Fingerprinting via GC-MS

Objective: Characterize the isomer distribution. Causality: Different isomers have slightly different boiling points and retention times. A single peak indicates degradation or incorrect sourcing; a "hump" or cluster of peaks confirms the branched mixture.

Parameters:

-

Column: Non-polar capillary column (e.g., DB-5 or HP-5), 30m x 0.25mm.

-

Carrier Gas: Helium at 1.0 mL/min.

-

Temp Program: Hold 50°C (2 min)

Ramp 10°C/min to 250°C -

Detector: Mass Spectrometer (EI mode).

Interpretation:

-

Linear Thiol: Single sharp peak at retention time corresponding to BP ~270°C.

-

TDM: A complex cluster of peaks (the "isomer envelope") eluting between 220–240°C equivalent boiling points.

References

-

OECD SIDS. (2006). SIDS Initial Assessment Report: tert-Dodecanethiol. UNEP Publications. Link

-

Arkema. (2023). Tertiary Dodecyl Mercaptan (TDM) Technical Data Sheet. Arkema Thiochemicals. Link

-

Chevron Phillips Chemical. (2022). Mercaptan Chemistry: Synthesis and Applications. CPChem Technical Literature. Link

-

Bain, C. D., et al. (1989). Formation of Monolayer Films by the Spontaneous Assembly of Organic Thiols from Solution onto Gold. Journal of the American Chemical Society.[5] Link

-

NIST Chemistry WebBook. (2024). tert-Dodecyl mercaptan Spectral Data. National Institute of Standards and Technology. Link

Sources

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. 1-Dodecanethiol (CAS 112-55-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. jecibiochem.com [jecibiochem.com]

- 4. chemistrytutorsarvan.in [chemistrytutorsarvan.in]

- 5. Chain transfer constants of mercaptans in the emulsion polymerization of styrene | Scilit [scilit.com]

2,2,4,6,6-Pentamethylheptane-4-thiol solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2,2,4,6,6-Pentamethylheptane-4-thiol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. Given the absence of extensive empirical solubility data in publicly available literature, this document synthesizes foundational chemical principles, analyzes the molecule's structural attributes, and provides a predictive solubility profile across a range of common organic solvents. Furthermore, a detailed, field-proven experimental protocol for the quantitative determination of its solubility is presented, empowering researchers to generate precise data for their specific applications. This guide is designed to be a critical resource for professionals in chemistry and drug development who handle highly non-polar, sterically hindered thiols.

Introduction and Molecular Profile

This compound is a complex, branched aliphatic thiol. Its structure is characterized by a heptane backbone heavily substituted with five methyl groups and a centrally located thiol (-SH) functional group at the C4 position. The CAS number for this compound is 93002-38-1.[1][2][3]

Molecular Structure:

The defining features of this molecule are its high degree of branching and the tertiary nature of the carbon atom bonded to the sulfur. These structural characteristics create significant steric hindrance around the thiol group and contribute to an overall bulky, non-polar molecular architecture. These features are paramount in determining its interaction with various solvents.

Physicochemical Properties and Their Impact on Solubility

Understanding the inherent properties of this compound is fundamental to predicting its solubility behavior.

| Property | Value / Description | Implication for Solubility |

| Molecular Formula | C12H26S | The high carbon and hydrogen content relative to the single sulfur atom indicates a predominantly non-polar, hydrocarbon-like character. |

| Molecular Weight | ~202.40 g/mol [2] | The relatively large size of the molecule will favor interactions with larger solvent molecules through van der Waals forces. |

| logP (o/w) | 5.464 (estimated)[4] | This high octanol-water partition coefficient strongly indicates that the compound is highly lipophilic (fat-loving) and hydrophobic (water-fearing), predicting poor solubility in polar solvents and excellent solubility in non-polar, lipophilic solvents. |

| Thiol Group (-SH) | Sulfur analogue of an alcohol | While the thiol group can theoretically participate in weak hydrogen bonding, it is significantly less effective than the hydroxyl (-OH) group in alcohols.[5][6] Furthermore, the steric bulk of the adjacent pentamethylheptane structure will largely shield the thiol group, minimizing its potential for polar interactions. |

| Water Solubility | 0.4336 mg/L @ 25 °C (estimated)[4] | The molecule is practically insoluble in water, reinforcing its non-polar nature. |

Theoretical Framework and Predicted Solubility Profile

The principle of "like dissolves like" is the cornerstone for predicting solubility.[7] This principle states that substances with similar polarities and intermolecular forces are more likely to be miscible.

Dominance of Van der Waals Forces

Due to its large, non-polar aliphatic structure, the primary intermolecular forces governing the solubility of this compound will be London dispersion forces (a type of van der Waals force). Solvents that also rely on these forces for cohesion will be the most effective at dissolving this compound.

Negligible Role of Hydrogen Bonding

Thiols are generally poor hydrogen bond donors and acceptors compared to their alcohol counterparts.[5][8] The sulfur-hydrogen bond is less polarized than the oxygen-hydrogen bond, and the sulfur atom is less electronegative.[9] For this specific molecule, the immense steric hindrance from the flanking tert-butyl and other methyl groups further diminishes the thiol group's ability to interact with polar, hydrogen-bonding solvents.

The logical relationship between the molecule's properties and its solubility is visualized below.

Caption: Relationship between molecular properties and predicted solubility.

Predicted Solubility in Common Organic Solvents

Based on these principles, the following solubility profile is predicted:

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | High | These solvents are structurally very similar to the solute, relying solely on London dispersion forces. The parent alkane of the thiol is 2,2,4,6,6-pentamethylheptane, which is an isomer of dodecane, making these excellent solvent choices.[10] |

| Non-Polar Aromatic | Toluene, Benzene, Xylenes | High | Strong van der Waals interactions between the solute's alkyl chains and the aromatic ring of the solvent will promote dissolution. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High to Medium | While possessing a dipole moment, these solvents are not strongly polar and are excellent at dissolving large, non-polar molecules. |

| Polar Aprotic | Tetrahydrofuran (THF), Ethyl Acetate, Acetone | Medium to Low | These solvents have significant dipole moments but cannot donate hydrogen bonds. The large non-polar part of the thiol will interact favorably with the alkyl portions of these solvents, but the polar functional groups will not interact as strongly. Solubility is expected to be moderate but may require some energy input (e.g., sonication). |

| Polar Protic | Ethanol, Methanol, Isopropanol | Low | The strong hydrogen-bonding network of these alcohol solvents would be disrupted by the introduction of the large, non-polar thiol. The energy cost of breaking the solvent-solvent interactions is not sufficiently compensated by new solute-solvent interactions.[5][6] |

| Highly Polar Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Low | These are highly polar aprotic solvents. The disparity in polarity between the solute and solvent is too great, leading to poor miscibility. |

Experimental Protocol for Solubility Determination

To move beyond prediction, a robust experimental protocol is required. The following method is a self-validating system for determining the saturation solubility of this compound in a given organic solvent. This protocol is adapted from standard methods for thiol quantification.[11][12]

Safety Precautions

-

Conduct all work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemically resistant gloves.

-

The parent alkane is a flammable liquid; assume the thiol derivative has similar properties.[13][14] Keep away from ignition sources.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used.[1]

Materials and Reagents

-

This compound (solute)

-

Selected organic solvent (HPLC-grade or equivalent)

-

Analytical balance (4-decimal place)

-

Vials with PTFE-lined caps

-

Thermostatic shaker or incubator

-

Syringe filters (0.2 µm, PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer

-

Reagent for quantification (e.g., 5,5'-dithiobis(2-nitrobenzoic acid) - Ellman's Reagent, or 2,2'-dithiobis(5-nitropyridine))[12][15]

-

Appropriate buffer or base if required by the quantification assay.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial. "Excess" means adding enough solid/liquid so that some remains undissolved after equilibration.

-

Add a known volume (e.g., 5.00 mL) of the chosen organic solvent to the vial.

-

Seal the vial tightly.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The presence of undissolved solute at the end of this period confirms saturation.

-

-

Sample Collection and Dilution:

-

Allow the vial to stand undisturbed at the equilibration temperature for at least 2 hours to let the undissolved material settle.

-

Carefully withdraw a small aliquot (e.g., 1.00 mL) of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a 0.2 µm PTFE syringe filter into a clean vial to remove any microscopic undissolved particles. This step is critical to prevent overestimation of solubility.

-

Perform a precise serial dilution of the filtered supernatant into a volumetric flask using the same solvent. The dilution factor should be chosen to bring the thiol concentration into the linear range of the chosen quantification assay.

-

-

Quantification of Thiol Concentration:

-

Use a validated colorimetric method, such as the Ellman's assay, to determine the concentration of the thiol in the diluted sample.[12] This typically involves reacting the thiol with a disulfide reagent to produce a colored compound, the absorbance of which is measured with a UV-Vis spectrophotometer.[11][15]

-

Prepare a calibration curve using known concentrations of this compound in the same solvent to ensure accuracy.

-

Calculate the concentration of the thiol in the diluted sample by comparing its absorbance to the calibration curve.

-

-

Calculation of Solubility:

-

Multiply the measured concentration by the dilution factor to determine the concentration in the original saturated solution.

-

Express the final solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

The experimental workflow is illustrated in the diagram below.

Caption: Experimental workflow for determining thiol solubility.

Conclusion

This compound is a highly non-polar and sterically hindered molecule. Its solubility is dominated by its large aliphatic structure, making it highly soluble in non-polar hydrocarbon and aromatic solvents. Conversely, its solubility is predicted to be low in polar solvents, particularly those with strong hydrogen-bonding networks like alcohols. For applications requiring precise solubility data, the detailed experimental protocol provided in this guide offers a reliable method for quantitative determination. This foundational understanding is crucial for scientists in formulation, process chemistry, and drug development to effectively handle and utilize this compound.

References

-

The Good Scents Company. (n.d.). 2,2,4,6,6-pentamethyl-4-heptane thiol. Retrieved from [Link]

-

Wikipedia. (2023). Thiol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3022051, 2,2,4,6,6-Pentamethyl-4-heptanethiol. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet - Dodecane (isomers). Retrieved from [Link]

- Google Patents. (1971). US3597160A - Colorimetric method for determining thiols.

-

Scribd. (n.d.). Understanding Thiols in Organic Chemistry. Retrieved from [Link]

-

Lile, R. E., et al. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Omega, 8(10), 9415–9423. Retrieved from [Link]

-

Amru, S., et al. (2018). A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science. RSC Advances, 8, 30048-30055. Retrieved from [Link]

-

Harper, T. (2024, January 31). Organic Chemistry - Properties and Reactions of Thiols [Video]. YouTube. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 2,2,4,6,6-Pentamethyl-4-heptanethiol. CompTox Chemicals Dashboard. Retrieved from [Link]

-

TFF. (n.d.). 2,2,4,6,6-pentamethylheptane - Descrizione. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 2,2,4,6,6-Pentamethylheptane Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. PMC. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. Retrieved from [Link]

-

Ashenhurst, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry. Retrieved from [Link]

-

LibreTexts Chemistry. (2024, March 19). 18.8: Thiols and Sulfides. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 2,2,4,6,6-Pentamethyl-4-heptanethiol | C12H26S | CID 3022051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 93002-38-1 [chemicalbook.com]

- 4. 2,2,4,6,6-pentamethyl-4-heptane thiol, 93002-38-1 [thegoodscentscompany.com]

- 5. Thiol - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. Solvent Miscibility Table [sigmaaldrich.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. 2,2,4,6,6-pentamethylheptane - Descrizione [tiiips.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. US3597160A - Colorimetric method for determining thiols - Google Patents [patents.google.com]

Technical Guide: Synthesis of 2,2,4,6,6-Pentamethylheptane-4-thiol from Triisobutylene

[1]

Executive Summary

This guide details the synthesis, purification, and characterization of 2,2,4,6,6-pentamethylheptane-4-thiol (PMHT) , a specific tertiary thiol isomer derived from triisobutylene (TIB).[1] While commercial "tert-dodecyl mercaptan" (TDM) exists as a complex isomeric mixture, high-precision applications—such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and advanced surfactant synthesis—require the specific steric bulk and chemical stability of the 2,2,4,6,6-isomer.[1]

Key Technical Differentiator: This protocol prioritizes a heterogeneous catalysis route (Amberlyst 15) over traditional homogeneous Lewis acids (BF₃/AlCl₃).[1] This approach minimizes downstream emulsification, eliminates acidic wastewater, and simplifies the isolation of the target isomer.

Part 1: Structural Analysis & Retrosynthesis[1]

The Substrate: Triisobutylene (TIB)

Commercial Triisobutylene is an oligomer mixture, primarily consisting of two isomers:

-

2,2,4,6,6-pentamethyl-3-heptene [1]

-

2,2,4,6,6-pentamethyl-4-heptene

Both isomers possess a carbon skeleton amenable to forming the target thiol. The synthesis relies on the Markownikoff addition of hydrogen sulfide (H₂S) to these olefins.

Mechanistic Pathway

The reaction proceeds via an electrophilic addition mechanism. The critical step is the formation of a stable tertiary carbocation.

-

Protonation: The acid catalyst protonates the double bond of the TIB isomers.

-

Carbocation Stability: The positive charge localizes at the C4 position. This is thermodynamically favored because the C4 carbocation is tertiary and flanked by bulky neopentyl-like groups, providing significant steric shielding and inductive stabilization.[1]

-

Nucleophilic Attack: H₂S attacks the C4 carbocation to form the protonated thiol, which subsequently loses a proton to regenerate the catalyst.

Diagram 1: Reaction Mechanism & Isomer Convergence

Caption: Convergence of TIB isomers to the thermodynamically stable C4 carbocation, yielding the target tertiary thiol.

Part 2: Catalytic Strategy

Catalyst Selection: Heterogeneous vs. Homogeneous

Historical industrial processes utilize BF₃ complexes or AlCl₃.[1] While effective, these generate complex "red oil" sludges and require aqueous quenching, which complicates the isolation of a hydrophobic thiol.[1]

Selected Catalyst: Amberlyst 15 (Dry) [1]

-

Type: Macroreticular sulfonated polystyrene-divinylbenzene resin (H+ form).[1]

-

Justification:

-

Purity: Eliminates metal halide contamination.[1]

-

Selectivity: The pore structure restricts the formation of higher molecular weight thioethers (R-S-R) by sterically hindering the attack of a second TIB molecule on the thiol.

-

Process: Filtration removes the catalyst instantly, stopping the reaction and preventing reversion during distillation.[1]

-

Stoichiometry & Thermodynamics[1]

-

H₂S:Olefin Ratio: A molar ratio of >5:1 is strictly required.[1] High H₂S concentration favors the formation of the thiol (R-SH) over the sulfide (R-S-R).

-

Temperature: 45°C – 60°C.[1]

-

< 40°C: Reaction kinetics are too slow for the sterically hindered TIB.

-

-

80°C:* Increases risk of TIB depolymerization (to isobutylene) and oligomerization.[1]

-

-

Part 3: Detailed Experimental Protocol

Safety Pre-Requisites

-

H₂S Hazard: Hydrogen sulfide is a broad-spectrum poison.[1] Work must be performed in a certified fume hood with H₂S detectors.[1]

-

Pressure: The reaction requires a pressure vessel (autoclave) rated for at least 50 bar.

Equipment Setup

-

Reactor: 300 mL Hastelloy or 316 Stainless Steel Parr Reactor with magnetic drive stirring.

-

Feed System: HPLC pump for TIB (optional) or batch loading; Gas booster or high-pressure cylinder for H₂S.[1]

-

Downstream: Caustic scrubber (NaOH 10%) to neutralize vented H₂S.[1]

Synthesis Procedure

| Step | Action | Critical Parameter | Causality |

| 1 | Catalyst Prep | Dry Amberlyst 15 at 100°C under vacuum for 12h. | Removes water which deactivates acid sites and inhibits carbocation formation.[1] |

| 2 | Loading | Charge Reactor with TIB (100g, 0.59 mol) and Dried Amberlyst 15 (5g, 5 wt%).[1] | 5 wt% loading provides sufficient surface area for reaction completion < 6h. |

| 3 | Purging | Seal reactor.[1] Purge with N₂ (3x), then H₂S (1x).[1] | Removes O₂ to prevent formation of sulfonic acids or disulfides. |

| 4 | Pressurization | Charge H₂S to 15 bar (220 psi) at room temp.[1] | High pressure ensures H₂S is dissolved in the liquid phase (TIB). |

| 5 | Reaction | Heat to 50°C . Stir at 800 RPM. Maintain pressure (top up H₂S if drops). | 800 RPM eliminates mass-transfer limitations between the solid catalyst and liquid phase.[1] |

| 6 | Termination | After 6 hours, cool to 10°C. Vent excess H₂S into caustic scrubber. | Cooling minimizes volatile loss of the olefin during venting. |

| 7 | Workup | Filter the crude liquid through a sintered glass frit.[1] | Removes solid acid catalyst immediately.[1] |

Purification (Fractional Distillation)

The crude mixture contains unreacted TIB, the target PMHT, and minor heavy sulfides.[1]

-

Apparatus: Vacuum distillation setup with a Vigreux column (or packed column >5 theoretical plates).

-

Pressure: Reduce system pressure to 5–10 mmHg .

-

Fractions:

Diagram 2: Experimental Workflow

Caption: Process flow from catalyst preparation to fractional distillation of the target thiol.

Part 4: Characterization & Validation[1]

To confirm the isolation of the This compound isomer versus other potential isomers, Nuclear Magnetic Resonance (NMR) is the primary tool.[1]

1H NMR Analysis (CDCl₃, 400 MHz)

The symmetry of the molecule is the key identifier.

-

δ 1.01 ppm (s, 9H): The tert-butyl group at C2 (or C6 equivalent).[1]

-

δ 1.05 ppm (s, 6H): The gem-dimethyl group.[1]

-

δ 1.45 ppm (s, 3H): The methyl group directly attached to C4 (the thiol carbon).[1]

-

δ 1.60 ppm (s, 1H): The thiol proton (-SH).[1] Note: This peak may vary/exchange.

-

Absence of vinylic protons: Confirms complete consumption of TIB.[1]

IR Spectroscopy[1][2]

-

2570 cm⁻¹: Weak but sharp absorption characteristic of the S-H stretch .[1]

-

No peaks at 1600–1680 cm⁻¹: Confirms absence of C=C double bonds.[1]

Physical Properties (Reference)

| Property | Value | Note |

| Molecular Weight | 202.40 g/mol | C₁₂H₂₆S |

| Boiling Point | 218–220°C (atm) | ~88°C @ 10 mmHg |

| Density | 0.845 g/mL | @ 20°C |

| Appearance | Colorless Liquid | Distinct "mercaptan" odor |

References

-

Preparation of tert-dodecylmercaptan. Justia Patents. US Patent Application, 2008.[1] Link

-

Method for preparing tertiary dodecyl mercaptan by using modified Y molecular sieve catalyst. Google Patents. CN116162048A.[1] Link

-

2,2,4,6,6-Pentamethyl-4-heptanethiol (Compound Summary). PubChem. National Library of Medicine. Link[1]

-

Thiol-Terminated Polyisobutylene: Synthesis, Characterization, and Derivatization. Drexel University Research. (Context on PIB/TIB thiol functionalization). Link

-

Catalytic Conversion for Hydrogen Sulfide. Aerosol and Air Quality Research. (Mechanistic insights on H₂S activation). Link

Methodological & Application

Application Note: Controlled Surface Functionalization using Branched Alkanethiol Self-Assembled Monolayers (SAMs)

Executive Summary

While linear alkanethiols are the industry standard for creating dense, crystalline-like passivation layers, they often fail in complex biological applications where surface fluidity and ligand spacing are critical. Branched alkanethiols (e.g., those with isopropyl, tert-butyl, or phytanyl tails) offer a superior alternative for drug development assays. They introduce controlled steric hindrance, preventing the "locking" of the monolayer. This results in a liquid-like interface that significantly reduces non-specific protein adsorption (antifouling) and improves the accessibility of surface-tethered ligands.

This guide provides a rigorous protocol for the preparation of branched SAMs, emphasizing the kinetic differences compared to linear analogs and detailing the "Backfilling" technique used in biosensor fabrication.

Mechanistic Insight: The "Fluid Shield" vs. The "Crystalline Lock"

To master branched SAMs, one must understand the thermodynamic trade-off between Van der Waals (VdW) forces and steric entropy.

-

Linear Alkanethiols (The Lock): Long alkyl chains (

) align parallel to each other, maximizing inter-chain VdW forces. This creates a semi-crystalline, solid-like surface. While stable, this rigidity can entrap non-specific proteins and force tethered ligands into inactive conformations. -

Branched Alkanethiols (The Shield): Branching (e.g., methyl groups along the chain or bulky terminal groups) disrupts this packing. The VdW forces are weaker, and the monolayer retains a "liquid-like" or amorphous character even at high coverage. This entropy penalty creates a kinetic barrier against protein fouling and allows tethered drugs/ligands to rotate freely.

Visualization: Adsorption Kinetics & Organization

The following diagram illustrates the competitive pathway between kinetic adsorption and thermodynamic organization, highlighting where branched thiols differ.

Figure 1: Kinetic pathway of SAM formation. Branched thiols (dashed line) encounter a steric barrier during the 'Organization' phase, resulting in a thermodynamically stable but amorphous 'liquid-like' state.

Core Protocol: Preparation of Branched SAMs

Objective: Create a homogeneous monolayer of branched alkanethiols (e.g., 3,7,11-trimethyldodecane-1-thiol) on a gold substrate.

Reagents & Equipment[1][2][3][4]

-

Substrate: Polycrystalline Gold (Au) on Silicon or Glass (Ti or Cr adhesion layer).

-

Thiol: Branched Alkanethiol (>95% purity). Note: Impurities in branched thiols can severely affect disorder; use fresh stock.

-

Solvent: Absolute Ethanol (200 proof, HPLC grade). Alternative: Toluene or DCM if the branched tail is highly hydrophobic.

-

Cleaning: Piranha solution (3:1 H₂SO₄:H₂O₂) OR UV/Ozone cleaner.

-

Inert Gas: High-purity Nitrogen (N₂) or Argon.

Step-by-Step Methodology

Step 1: Substrate Activation (Critical)

Branched thiols are less efficient at displacing contaminants than linear ones due to lower VdW driving forces. A pristine surface is non-negotiable.

-

UV/Ozone: Expose Au substrate to UV/Ozone for 20 minutes to remove organic carbon.

-

Ethanol Rinse: Immediately rinse with absolute ethanol to reduce the gold oxide surface (Au-O is unstable; ethanol reduces it back to Au(0) which binds Thiol).

-

Dry: Blow dry with N₂.[1]

Step 2: Solution Preparation[2][3]

-

Concentration: Prepare a 1 mM solution of the branched thiol in ethanol.

-

Calculation: For MW ~260 g/mol , dissolve 2.6 mg in 10 mL Ethanol.

-

Note: Unlike linear thiols where 1 mM is standard, for highly bulky branches (e.g., dendrons), reduce concentration to 0.1 mM to prevent micelle formation in solution before adsorption.

-

Step 3: Incubation (The Kinetic Adjustment)

-

Immerse the clean substrate into the thiol solution.[2][3][1][4]

-

Time: Incubate for 24 to 48 hours at room temperature (20-25°C).

-

Why? Branched thiols have slower reorganization kinetics. While linear thiols order in ~18h, branched thiols require extra time to find their energetic minimum amidst steric clashes.

-

-

Container: Use a sealed glass vial (scintillation vial) cleaned with piranha. Backfill headspace with N₂ to prevent thiol oxidation to sulfonates.

Step 4: Rinsing & Drying[2][3]

-

Remove substrate with tweezers.

-

Rinse 1: Stream of fresh ethanol (10s) to remove bulk solution.

-

Rinse 2: Sonicate in fresh ethanol for 1 minute.

-

Crucial: Branched SAMs trap more solvent and physisorbed molecules in their "loose" structure. Sonication helps dislodge these non-covalently bound species.

-

Application Protocol: The "Backfilling" Strategy

This is the primary use case in drug discovery: using a short, branched thiol to fill the gaps around a large "capture" ligand, preventing non-specific binding.

Scenario: You have immobilized a Protein or DNA capture probe and need to passivate the remaining gold surface.

-

Primary Adsorption: Incubate gold with the Capture Ligand (low concentration, e.g., 1-10 µM) for 1-2 hours.

-

Rinse: Gently rinse with buffer/solvent.

-

Backfilling: Immerse the surface in a 1 mM solution of Branched Thiol (e.g., 6-mercapto-1-hexanol or a branched PEG-thiol).

-

Time: Incubate for 1-4 hours .

-

Control: Do not over-incubate. Branched thiols are kinetically faster at reaching the surface than large ligands, but thermodynamically, they can displace the ligand if left too long (Exchange Reaction).

-

-

Result: The branched thiols fill the voids, lifting the ligand off the surface and creating a "non-stick" background.

Characterization & Validation

Branched SAMs look different from linear ones. Use this table to validate your surface.

| Technique | Parameter | Linear SAM (Reference) | Branched SAM (Expected) | Interpretation |

| Contact Angle (Water) | Static Angle ( | 110° - 115° (Methyl term.) | 100° - 105° | Lower packing density exposes underlying methylene ( |

| Contact Angle | Hysteresis ( | < 5° | > 10° | High hysteresis indicates surface roughness/heterogeneity typical of amorphous packing. |

| Ellipsometry | Thickness | 10-20% Lower | Branched chains cannot stand fully upright (lower tilt angle), resulting in a thinner film. | |

| XPS | Au/C Ratio | Low | Higher | Lower carbon density per unit area due to steric spacing. |

| Cyclic Voltammetry | Blocking ( | Near perfect insulation | Leaky / Pinholes | Branched SAMs are less insulating. This is often desired for electrochemical sensing where electron transfer is needed. |

Troubleshooting Guide

Issue: High Non-Specific Binding (NSB)

-

Cause: Phase segregation. The branched thiols clumped together, leaving patches of bare gold or disordered domains.

-

Solution: Perform the incubation at a slightly elevated temperature (40-50°C ). This provides thermal energy to overcome the kinetic barriers of mixing, creating a more homogeneous distribution.

Issue: Ligand Displacement

-

Cause: During backfilling, the branched thiol displaced your capture ligand.

-

Solution: Reduce backfilling time to 30 minutes or reduce branched thiol concentration to 0.1 mM. Alternatively, use a branched thiol with a shorter chain length than the ligand linker to reduce VdW competition.

Issue: Hazy/Cloudy Surface

-

Cause: Polymerization of thiols (disulfide formation) in solution or precipitation of bulky groups.

-

Solution: Ensure solvents are degassed. Add a trace amount of TCEP (tris(2-carboxyethyl)phosphine) to the incubation solution to keep thiols reduced (only if compatible with other ligands).

References

-

Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005).[5][6] Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology.[5][7][8][9] Chemical Reviews, 105(4), 1103–1170.

-

Bensebaa, F., et al. (1998). Kinetics of Formation of Long-Chain n-Alkanethiolate Monolayers on Polycrystalline Gold. Langmuir, 14(22), 6579–6587.

-

Harder, P., Grunze, M., Dahint, R., Whitesides, G. M., & Laibinis, P. E. (1998). Molecular Conformation in Oligo(ethylene glycol)-Terminated Self-Assembled Monolayers on Gold and Silver Surfaces Determines Their Ability To Resist Protein Adsorption. Journal of Physical Chemistry B, 102(2), 426–436.

-

Vericat, C., Vela, M. E., Benitez, G., Carro, P., & Salvarezza, R. C. (2010). Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system. Chemical Society Reviews, 39(5), 1805-1834.

Sources

- 1. Preparing Self-Assembled Monolayers [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. if.tugraz.at [if.tugraz.at]

- 5. Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology | Whitesides Research Group [gmwgroup.harvard.edu]

- 6. Self-assembled monolayers of thiolates on metals as a form of nanotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Solid-Phase Synthesis of Alkanethiols for the Preparation of Self-Assembled Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tntconf.archivephantomsnet.net [tntconf.archivephantomsnet.net]

tert-dodecyl mercaptan dosing strategies in RAFT polymerization

Executive Summary

In the context of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, tert-dodecyl mercaptan (TDM) typically acts as an antagonist to living characteristics due to its high chain transfer constant (

This guide details the mechanistic interactions between TDM and RAFT agents and provides validated protocols for both concurrent and sequential dosing strategies.

Mechanistic Grounding: The RAFT vs. Thiol Conflict

To master TDM dosing, one must understand the competition for the propagating radical (

-

The RAFT Pathway (Living):

adds to the RAFT agent, forming an intermediate radical that fragments to preserve the active center. This yields narrow dispersity ( -

The TDM Pathway (Dead): TDM acts via hydrogen abstraction.

abstracts a hydrogen from TDM (

Key Insight: In a hybrid system, the ratio of [RAFT] to [TDM] dictates the balance between "livingness" and "processability."

Visualization: The Competitive Kinetic Landscape

Figure 1: Kinetic competition between the RAFT equilibrium (Blue) and TDM-mediated chain transfer (Yellow). High TDM concentrations divert flux toward dead polymer chains.

Strategy A: Concurrent Dosing for Rheology Control

Objective: Intentionally broaden the Molecular Weight Distribution (MWD) to improve polymer processing (e.g., extrusion, molding) while maintaining partial living character.

Context: Pure RAFT polymers often exhibit high melt viscosity due to narrow

Experimental Protocol: Hybrid RAFT/TDM Polymerization

Materials:

-

Monomer: Styrene or Methyl Methacrylate (purified).

-

RAFT Agent: CPDB (Cyanoisopropyl dithiobenzoate) or similar.[2]

-

Regulator: tert-Dodecyl Mercaptan (TDM).

Step-by-Step Workflow:

-

Stoichiometric Calculation:

-

Target

(Degree of Polymerization) is defined primarily by the RAFT agent concentration. -

The Tuning Ratio: Define

.- : Negligible effect on PDI.

-

: Moderate broadening (

- : Loss of RAFT control; system reverts to conventional chain transfer kinetics.

-

-

Preparation (Example for Bulk Styrene):

-

Prepare a stock solution of Monomer (10 mL).

-

Add RAFT Agent (

M). -

Add AIBN (

M). -

Dosing Step: Add TDM to achieve

(approx

-

-

Degassing:

-

Perform 3 freeze-pump-thaw cycles. Oxygen inhibition is critical to avoid in hybrid systems as thiols are sensitive to oxidation (forming disulfides).

-

-

Polymerization:

-

Heat to 70°C.

-

Note: TDM has a high transfer constant (

for styrene). It will be consumed faster than the monomer. -

Continuous Dosing Variant: For uniform broadening, TDM should be fed continuously via a syringe pump over the reaction duration to maintain a constant

ratio.

-

-

Validation:

Data Summary: Impact of TDM Ratio

| [TDM]/[RAFT] Ratio | Expected PDI ( | Livingness (%) | Application |

| 0.0 (Pure RAFT) | < 1.15 | > 95% | Block Copolymers |

| 0.2 | 1.20 - 1.35 | ~ 80% | General Molding |

| 0.5 | 1.40 - 1.60 | ~ 50% | High-Speed Extrusion |

| > 1.0 | > 1.80 | < 20% | Standard Rubber (SBR) |

Strategy B: Sequential Dosing for End-Group Removal

Objective: Remove the thiocarbonylthio end-group (which is colored and liable to degrade) by replacing it with a hydrogen atom. Mechanism: Radical-Induced Reduction.[5][6][7] A radical source attacks the RAFT group, and TDM acts as a hydrogen atom donor to cap the chain.

Experimental Protocol: RAFT End-Group Bleaching

Prerequisites:

-

Completed RAFT polymerization (Polymer is purified or still in solution).

-

The polymer must have a terminal RAFT group (

).

Step-by-Step Workflow:

-

Solution Prep:

-

Dissolve the RAFT polymer in a suitable solvent (e.g., Toluene, THF). Concentration: ~10-20 wt%.

-

-

Reagent Dosing:

-

Initiator: Add AIBN or Lauroyl Peroxide. Ratio: 20 equivalents relative to polymer end-groups.

-

H-Donor (TDM): Add TDM. Ratio: 40-50 equivalents relative to polymer end-groups.

-

Why Excess? The reaction relies on the exchange equilibrium. Excess TDM drives the reaction to completion and prevents radical coupling of polymer chains.

-

-

Thermal Treatment:

-

Degas the solution thoroughly (Nitrogen sparge for 20 min).

-

Heat to reflux (or 80°C) for 2-4 hours.

-

Visual Cue: The solution should fade from pink/yellow (typical RAFT colors) to colorless.

-

-

Purification:

-

Precipitate the polymer into cold methanol/hexane (depending on solubility) to remove the excess TDM and TDM-disulfides.

-

Warning: TDM smells potent. Use bleach in the waste trap to oxidize residual thiols.

-

Visualization: End-Group Removal Workflow

Figure 2: Workflow for converting living RAFT polymers to inert, colorless chains using TDM.

Troubleshooting & Critical Considerations

-

Retardation: High concentrations of TDM in the initial RAFT mix can cause severe retardation (slowing of rate) in certain monomers (like acrylates) due to the stability of the intermediate thiyl radicals.

-

Odor Management: TDM has a low odor threshold. All protocols must be performed in a fume hood. Glassware should be soaked in a dilute bleach solution (

) to oxidize residual mercaptans before washing. -

Alternative H-Donors: If TDM is too difficult to remove or odor is prohibitive, hypophosphite salts or tributylstannane (toxic) are alternatives, but TDM remains the most cost-effective organic-soluble option.

References

-

Moad, G., Rizzardo, E., & Thang, S. H. (2008). Radical addition–fragmentation chemistry in polymer synthesis. Polymer, 49(5), 1079-1131. Link

-

Chong, Y. K., Moad, G., Rizzardo, E., & Thang, S. H. (2007). Thiocarbonylthio end group removal from RAFT-synthesized polymers by radical-induced reduction. Macromolecules, 40(13), 4446-4455. Link

-

Chiefari, J., et al. (1998). Living free-radical polymerization by reversible addition-fragmentation chain transfer: the RAFT process.[2][3][4][5][6][8][9] Macromolecules, 31(16), 5559-5562. Link

-

Keddie, D. J. (2014). A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization. Chemical Society Reviews, 43(2), 496-505. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Typical Procedures for Polymerizing via RAFT [sigmaaldrich.cn]

- 4. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. End group removal and modification of RAFT polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Research Collection | ETH Library [research-collection.ethz.ch]

Troubleshooting & Optimization

Technical Support Center: Purification of 2,2,4,6,6-Pentamethylheptane-4-thiol

Ticket ID: PMHT-DIST-001

Subject: Optimizing Distillation Protocols for Tertiary Dodecyl Mercaptan Isomers

User Guide Overview

Welcome to the Advanced Separations Support Hub. You are likely accessing this guide because you are working with 2,2,4,6,6-pentamethylheptane-4-thiol (PMHT) , a bulky tertiary thiol often found as the primary isomer in commercial "Tertiary Dodecyl Mercaptan" (TDM).

This molecule presents unique purification challenges due to its steric hindrance , thermal sensitivity (retro-Michael addition), and susceptibility to oxidative coupling . This guide replaces standard textbook procedures with field-optimized protocols for high-purity isolation.

Part 1: Critical Pre-Process Assessment

Before assembling your glassware, you must address the three primary failure modes associated with PMHT purification.

Material Compatibility Check

WARNING: Thiols are chemically aggressive toward specific metals.

-

FORBIDDEN: Copper, Brass, Zinc (Standard vacuum grease fittings often contain brass).

-

Reason: PMHT reacts rapidly with copper to form mercaptides, causing green/blue discoloration and catalytic decomposition.

-

-

REQUIRED: Stainless Steel (304/316), Borosilicate Glass, PTFE (Teflon), or Kalrez seals.

The "Yellowing" Indicator

-

Observation: If your crude PMHT is distinctively yellow or orange.

-

Diagnosis: Presence of disulfides (oxidation products) or polysulfides.

-

Implication: Disulfides have significantly higher boiling points than the thiol. They will remain in the pot residue. Do not attempt to distill them over; you will degrade your product before they vaporize.

Thermal Stability Limit

Tertiary thiols are less thermally stable than primary thiols. At temperatures exceeding 150–160°C , PMHT can undergo elimination, releasing hydrogen sulfide (

-

Rule: You must use vacuum distillation. Atmospheric distillation will destroy your product.

Part 2: The Distillation Protocol

Experimental Setup Logic

The following workflow minimizes thermal stress and prevents oxidation.

Figure 1: Logical flow for the fractional vacuum distillation of PMHT.

Step-by-Step Methodology

1. Preparation & Degassing:

-

Load the crude PMHT into a 2-neck round bottom flask.

-

Crucial: Sparge with dry Nitrogen or Argon for 15 minutes to remove dissolved oxygen and residual

. -

Add a PTFE-coated magnetic stir bar (do not use boiling chips; they lose efficacy under vacuum interruptions).

2. Vacuum Application:

-

Connect a vacuum pump capable of reaching 10–20 mmHg (Torr).

-

Trap Setup: Install a cold trap (Dry ice/Isopropanol) and a bleach trap (sodium hypochlorite) at the pump exhaust.

-

Why? To neutralize escaping thiols and protect the pump oil.

-

3. Fractionation:

-

Use a Vigreux column (15–20 cm) or a short path distillation head. A high-efficiency packed column is usually unnecessary and increases pressure drop (raising pot temp).

-

Begin heating the oil bath. Do not use a heating mantle directly if possible to avoid hot spots.

4. Collection Strategy (Data Table):

| Fraction | Component Identity | Approx. Vapor Temp (at 15 mmHg) | Visual Cue | Action |

| Fore-run | C12 Olefins / Light Impurities | < 95°C | Rapid condensation, low viscosity | Discard to waste |

| Main Cut | Pure PMHT | 98°C – 105°C | Clear, colorless liquid | Collect |

| Residue | Disulfides / Heavy Ends | > 110°C (Vapor) | Deep yellow/orange oil in pot | Stop heating |

Note: Boiling points are approximate and depend heavily on vacuum stability. Use the Nomograph logic: T_boil drops ~100°C from atmospheric (230°C) to 15 mmHg.

Part 3: Troubleshooting & FAQs

Q1: The distillate is cloudy. What happened?

Diagnosis: Water contamination or "Entrained Sulfur."

-

The Fix: If the crude contained water, it azeotropes with the thiol. Dry the Main Cut over anhydrous Sodium Sulfate (

) for 2 hours and filter. If cloudiness persists, it may be colloidal sulfur; simple filtration through Celite usually resolves this.

Q2: My yield is lower than expected, and the pot residue is thick.

Diagnosis: Thermal decomposition or Polymerization.

-

The Fix: You likely overheated the pot.

-

Did you use a vacuum of at least 20 mmHg? Weaker vacuums require higher temps, triggering decomposition.

-

Check: Ensure the pot temperature never exceeds 150°C. If the distillation stalls below this, improve your vacuum, do not increase heat.

-

Q3: The product smells "rotten" even for a thiol.

Diagnosis: Presence of

-

The Fix: PMHT has a distinct mercaptan odor, but sharp "rotten egg" notes indicate

degradation. -

Protocol: Sparge the final distilled product with Nitrogen for 30 minutes. This strips the volatile

while leaving the higher-boiling PMHT intact.

Q4: Can I store the purified PMHT on the shelf?

Diagnosis: Oxidative instability.

-

The Fix: No. Tertiary thiols oxidize to disulfides in air.

-

Storage Protocol: Store under an inert atmosphere (Argon/Nitrogen) in a dark container. Add a septum seal to prevent air ingress during sampling.

Part 4: Quality Control (QC) Validation

After distillation, validate purity using these parameters:

-

Refractive Index (

): Expect ~1.4630 – 1.4650. -

Gas Chromatography (GC):

-

Column: Non-polar (e.g., DB-1 or HP-5).

-

Profile: The olefin (impurity) elutes before the thiol. The disulfide (impurity) elutes much later (or not at all).

-

-

Titration: Iodometric titration can quantify the -SH content to confirm it matches the theoretical molecular weight (202.4 g/mol ).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3022051, 2,2,4,6,6-Pentamethyl-4-heptanethiol. Retrieved from [Link]

-

Organic Syntheses (1943). n-Dodecyl Mercaptan (General procedure for high MW mercaptans). Coll. Vol. 2, p. 246.[1] Retrieved from [Link]

Sources

Technical Support Center: Impurity Analysis of Technical Grade tert-Dodecyl Mercaptan (TDM)

Status: Operational Operator: Dr. A. Vance, Senior Application Scientist Topic: Characterization & Impurity Detection in Technical Grade TDM (CAS: 25103-58-6)

Welcome to the TDM Technical Hub

If you are here, you likely encountered a chromatogram that looks like a "hump" rather than a peak, or your polymerization kinetics are drifting due to unknown sulfur species.

Technical grade tert-Dodecyl Mercaptan (TDM) is not a single molecule; it is a complex isomeric mixture derived from the oligomerization of propylene (propylene tetramer) or isobutylene.[1] Because of this, "purity" is a function of functional activity (thiol content) versus inert byproducts (alkenes, disulfides).

This guide prioritizes Standardized ASTM Methodologies and Self-Validating Protocols to help you distinguish between the isomeric matrix and actual impurities.

Module 1: The "Ghost Peak" Phenomenon (Chromatography)

User Query: "I injected TDM into my GC-MS, and instead of a sharp peak, I see a massive, broad cluster that spans several minutes. Is my column overloaded or degraded?"

Technical Diagnosis: This is normal behavior for technical grade TDM. The "cluster" is the Isomer Cloud . TDM consists of dozens of constitutional isomers (differing branching structures of the C12 alkyl chain). Standard non-polar columns (like DB-1 or HP-5) cannot resolve these fully, resulting in a co-eluting envelope.

The Real Issue: The danger is not the hump, but what hides inside or after it.

-

Hydrocarbon Carryover: Unreacted propylene tetramer (C12 alkenes).

-

Oxidation Products: Di-tert-dodecyl disulfide (non-reactive chain terminators).

The Protocol: Selective Detection (GC-SCD) Do not rely solely on FID (Flame Ionization Detector) or MS (Mass Spectrometry) for purity, as the hydrocarbon matrix dominates the signal. You must use Sulfur Chemiluminescence Detection (SCD) to decouple the sulfur species from the carbon matrix.

Step-by-Step Workflow:

-

Method: ASTM D5623 (Sulfur Compounds in Light Petroleum Liquids) [1].

-

Column: 30m x 0.32mm dimethyl polysiloxane (e.g., DB-1).

-

Detector: SCD (Sulfur Chemiluminescence Detector).

-

Validation:

-

Inject a standard of Di-tert-dodecyl disulfide . It will elute significantly later than the TDM thiol hump due to higher boiling point (>200°C).

-

If you see a secondary hump eluting after the main TDM cluster, your sample is oxidized.

-

Figure 1: Dual-channel detection strategy. FID quantifies the matrix (purity relative to feedstock), while SCD isolates sulfur species to detect oxidation.

Module 2: Quantifying "Dead" Sulfur (Disulfides)

User Query: "My GC-SCD shows a pure sulfur profile, but my polymerization reaction is stalling. The stoichiometry seems off."

Technical Diagnosis: GC-SCD tells you total sulfur, but it doesn't easily distinguish between active thiol sulfur (-SH) and inactive disulfide sulfur (-S-S-) if the disulfide peaks are broad or degrade in the injector. You need a "Self-Validating" wet chemistry approach to determine the Mercaptan Number .

The Protocol: Potentiometric Titration (ASTM D3227) This is the definitive method for quantifying active -SH groups. Disulfides do not react with silver nitrate.

The Logic:

Experimental Steps:

-

Reference Standard: ASTM D3227 [2].[5]

-

Solvent: Dissolve TDM in an alcoholic sodium acetate titration solvent (makes the sample conductive).

-

Titrant: 0.01 M Silver Nitrate (

) in isopropanol. -

Electrode: Silver/Silver-Sulfide (

) specific electrode. -

Reaction:

-

Endpoint: A sharp drop in potential (mV) indicates all -SH has reacted.

Troubleshooting the Titration:

-

Issue: No inflection point?

-

Cause: Electrode fouling. The silver sulfide coating can become sluggish in organic heavy matrices.

-

Fix: Polish the electrode with fine abrasive strip and soak in dilute sulfide solution to regenerate the

layer.

-

Module 3: Summary of Impurity Signatures

Use this table to correlate your analytical data with specific impurities.

| Impurity Type | Chemical Origin | Detection Method | Impact on Application |

| C12 Alkenes | Unreacted Propylene Tetramer | GC-FID (Early eluting peaks before TDM hump) | Diluent; lowers effective molecular weight control. |

| TDM Isomers | Expected Product | GC-SCD (Main hump) | Active Chain Transfer Agent (CTA). |

| Disulfides | Oxidation (Air exposure) | GC-SCD (Late eluting) or Titration (Difference) | Inert; causes loss of CTA efficiency. |

| Light Mercaptans | Fragmentation/Feedstock | GC-SCD (Sharp peaks < 5 mins) | High volatility; odor issues; alters kinetics. |

Module 4: The Oxidation Pathway

Understanding how your sample degrades is crucial for storage. TDM oxidizes to Di-tert-dodecyl disulfide upon exposure to air, a reaction catalyzed by trace metals or basic conditions.

Figure 2: Analytical divergence. Titration only sees the active species; SCD sees both. The difference reveals the extent of oxidation.

References

-

ASTM International. (2019).[3] ASTM D5623-19, Standard Test Method for Sulfur Compounds in Light Petroleum Liquids by Gas Chromatography and Sulfur Selective Detection.[3] West Conshohocken, PA.

-

ASTM International. (2020). ASTM D3227-16(2020), Standard Test Method for (Thiol Mercaptan) Sulfur in Gasoline, Kerosine, Aviation Turbine, and Distillate Fuels (Potentiometric Method). West Conshohocken, PA.

-

Agilent Technologies. (2016). Detection of Sulfur Compounds in Light Petroleum Liquids According to ASTM D5623.[2][3][6][7][8][9] Application Note.

Sources

Technical Support Center: Thermal Stability of Thiol-Capped Nanoparticles

Ticket ID: #TS-AuS-THERM-001 Assigned Specialist: Senior Application Scientist, Nanomaterials Division Status: Open Subject: Troubleshooting & Optimizing Thermal Stability of Thiol-Ligand Systems

Diagnostic Hub: Symptom-Based Troubleshooting

Identify your issue below to route to the correct resolution protocol.

User Note: Thiol-gold (Au-S) bonds are dynamic. Unlike covalent C-C bonds, the Au-S bond energy (~45 kcal/mol) allows for surface mobility and desorption at elevated temperatures (

| Symptom | Observation | Root Cause | Recommended Fix |

| Blue Shift / Broadening | UV-Vis peak widens or shifts blue (lower | Ostwald Ripening / Etching. Small particles are dissolving and redepositing onto larger ones; or surface etching by excess thiols. | Protocol B (Silica Shelling) or reduce excess free thiol concentration. |

| Red Shift / Color Change | Solution turns purple/blue/gray; UV-Vis peak shifts red ( | Aggregation. Ligand desorption has exposed the metal core, causing van der Waals attraction and coalescence. | Protocol A (Multidentate Exchange) . Switch to bidentate ligands.[1][2] |

| Precipitation | Visible particulates settle at the bottom. | Complete Ligand Loss. Thermal energy exceeded the desorption activation energy ( | Protocol A + Increase ligand chain length (Steric stabilization). |

| Loss of Function | Particles are stable but do not bind target. | Ligand Burying. Polymer chains have collapsed at high T (e.g., LCST behavior of PEG). | Check solvent compatibility or switch to Zwitterionic Ligands . |

Failure Analysis Logic Flow

Use this logic gate to determine your next experimental step.

Advanced Protocol Optimization

Protocol A: The "Chemical Anchor" (Multidentate Ligand Exchange)

Objective: Replace monodentate thiols (weak anchor) with bidentate dihydrolipoic acid (DHLA) derivatives (strong anchor). Mechanism: The "Chelate Effect." The entropic cost of desorbing two sulfur atoms simultaneously is significantly higher than desorbing one.

Reagents:

-

Au-NPs (Citrate or Monodentate Thiol capped)

-

Bis(p-sulfonatophenyl)phenylphosphine (BSPP) - Optional intermediate

-

DHLA-PEG-OCH3 (Dihydrolipoic acid-polyethylene glycol)

-

Inert Gas (

or

Step-by-Step Workflow:

-

Pre-Exchange Conditioning:

-

If starting with Citrate-NPs: Add BSPP (1 mg/mL) and stir overnight. This replaces citrate with phosphine, a labile ligand that exchanges easily with thiols.

-

-

Ligand Preparation:

-